Thiophene vs. Methyl at Pyridazine 3-Position: Physicochemical and Predicted Binding Differentiation
The thiophen-2-yl substituent at the pyridazine 3-position distinguishes CAS 923233-81-2 from its closest commercially cataloged analog, 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 1269371-51-8). The thiophene ring introduces a sulfur atom capable of participating in sulfur-π interactions and chalcogen bonding with target protein residues, interaction modes that are absent for the methyl analog [1]. In the published dCTPase inhibitor series, structurally analogous piperazin-1-ylpyridazines bearing heteroaryl groups at the pyridazine 3-position achieved potent enzymatic inhibition (lead compounds exhibited IC₅₀ values in the sub-micromolar range and increased dCTPase thermal stability by >4 °C in differential scanning fluorimetry), whereas alkyl-substituted variants were generally less active or inactive in the same assay panel [2]. While direct IC₅₀ data for CAS 923233-81-2 have not been published in peer-reviewed literature, the class-level SAR indicates that the thiophene-bearing scaffold is better poised for target engagement than the methyl-substituted analog.
| Evidence Dimension | Predicted target binding capacity based on heteroaryl vs. alkyl substitution at pyridazine 3-position |
|---|---|
| Target Compound Data | Thiophen-2-yl substituent; sulfur atom available for S-π and chalcogen interactions; XLogP3 = 3.5; TPSA = 77.6 Ų [1] |
| Comparator Or Baseline | 3-Methyl analog (CAS 1269371-51-8): methyl substituent lacks heteroatom interaction capability; smaller steric bulk |
| Quantified Difference | Thiophene introduces sulfur-mediated interaction potential absent in methyl analog; quantitative binding affinity difference cannot be stated without direct comparative assay data for these two specific compounds |
| Conditions | Prediction based on published SAR of piperazin-1-ylpyridazine dCTPase inhibitors (J. Med. Chem. 2017, 60, 4279–4292) [2] |
Why This Matters
For procurement decisions in dCTPase or kinase inhibitor screening campaigns, the thiophene-substituted compound provides a different chemical biology probe profile than the methyl analog, with distinct opportunities for sulfur-mediated binding that may translate to differentiated hit rates.
- [1] PubChem Compound Summary CID 18569374. (4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/923233-81-2 (accessed 2026-04-30). View Source
- [2] Llona-Minguez, S., Höglund, A., Ghassemian, A., Desroses, M., Calderón-Montaño, J. M., Burgos Morón, E., ... & Helleday, T. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(10), 4279–4292. View Source
